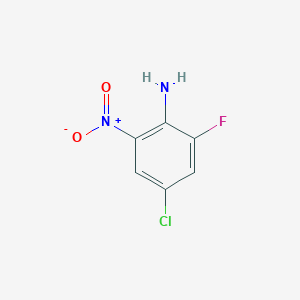

4-Chloro-2-fluoro-6-nitroaniline

Description

Academic Significance as a Versatile Synthetic Intermediate

While detailed research on the specific synthetic applications of 4-Chloro-2-fluoro-6-nitroaniline is not extensively documented in publicly available literature, its classification as a chemical building block by suppliers suggests its role as a precursor in the synthesis of more complex molecules. google.com The academic significance of such a compound lies in the inherent reactivity conferred by its distinct functional groups.

The amino (-NH₂) group can undergo a variety of reactions, including diazotization to form highly reactive diazonium salts, which are gateways to numerous other functionalities. It can also participate in nucleophilic substitution and condensation reactions. The nitro (-NO₂) group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amino group, offering a pathway to diamino derivatives. The presence and positioning of the halogen atoms (chloro and fluoro) further influence the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions, and can serve as handles for cross-coupling reactions.

The strategic placement of these groups—the amino and nitro groups ortho to the fluorine atom and the chlorine atom para to the amino group—suggests its potential utility in the regioselective synthesis of heterocyclic compounds and other substituted aromatics.

Scope of Research Endeavors on Halogenated Nitroaniline Derivatives

The broader family of halogenated nitroanilines has been the subject of extensive research, highlighting their importance as intermediates in various industrial applications. These compounds are pivotal in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.comchemicalbook.comossila.com

Research in this area often focuses on developing efficient and novel synthetic routes to these derivatives. For instance, methods have been developed for the synthesis of related compounds like 4-chloro-2-fluoronitrobenzene (B1582716) and 5-chloro-2-nitroaniline (B48662) through multi-step reactions involving nitration, halogenation, and amination. researchgate.netgoogle.comgoogle.com The synthesis of 4-chloro-2-fluoro-5-nitroaniline (B1590416) has been achieved through the nitration of 4-chloro-2-fluoroaniline. prepchem.com

The applications of these derivatives are diverse. For example, 2-fluoro-4-nitroaniline (B181687) is a precursor for the antibiotic candidate TBI-233 and is used in materials science to functionalize carbon nanotubes. ossila.com Other halogenated nitroanilines are crucial for producing azo dyes and formulating herbicides and pesticides. chemimpex.com The study of these compounds also extends to understanding their chemical and biological properties, as seen in toxicity studies of isomers like 4-chloro-2-nitroaniline (B28928) and 2-chloro-4-nitroaniline (B86195) on rat hepatocytes. nih.gov The extensive research on these related molecules underscores the potential of this compound as a valuable, albeit currently under-documented, synthetic intermediate.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJZMWXNKCKFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 4 Chloro 2 Fluoro 6 Nitroaniline

Direct Functionalization Approaches

Direct functionalization methods aim to introduce the required chloro, fluoro, and nitro groups onto an aniline (B41778) scaffold in a minimum number of steps. These approaches are often favored for their atom economy and potentially simpler purification procedures.

Regioselective Nitration of Haloanilines: Optimization of Reaction Parameters

The direct nitration of a di-substituted haloaniline, such as 2-chloro-4-fluoroaniline, presents a regioselective challenge. The position of the incoming nitro group is directed by the existing activating amino group and the deactivating, yet ortho-, para-directing, halogen substituents.

Optimization of reaction parameters is crucial to achieve the desired 6-nitro isomer with high selectivity and yield. Key parameters that are often fine-tuned include the nitrating agent, reaction temperature, solvent, and the concentration of acids. researchgate.netnih.gov A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. google.com The temperature is typically kept low, often between 5 °C and 10 °C, to control the exothermic nature of the reaction and minimize the formation of undesired isomers. google.com Continuous-flow reactors are increasingly being explored for nitration reactions as they offer superior control over reaction parameters, enhancing safety and often improving yield and purity. nih.govbeilstein-journals.orgrug.nl

Table 1: Optimization Parameters for Nitration Reactions

| Parameter | Influence on Reaction | Typical Conditions/Ranges |

|---|---|---|

| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to over-nitration and side product formation. google.comrug.nl | 5 °C to 40 °C google.combeilstein-journals.orggoogle.com |

| Nitrating Agent | Determines the reactivity and can influence regioselectivity. | Sulfonitric mixture (H₂SO₄/HNO₃), Ceric Ammonium Nitrate (CAN) researchgate.netgoogle.com |

| Acid Concentration | Affects the generation of the nitronium ion (NO₂⁺) and reaction rate. | Concentrated H₂SO₄ (e.g., 98%) google.com |

| Flow Rate (in continuous synthesis) | Influences residence time and reaction completion. nih.govresearchgate.net | Varied to optimize residence time, e.g., 0.25 to 1.00 mL/min. researchgate.net |

Halogenation Protocols: Chlorination and Fluorination of Nitroaniline Precursors

An alternative direct approach involves the halogenation of a suitable nitroaniline precursor. For instance, the chlorination of 2-fluoro-4-nitroaniline (B181687) or the fluorination of 4-chloro-2-nitroaniline (B28928) could theoretically yield the target molecule.

Chlorination of nitroanilines is often achieved using agents like sodium hypochlorite (B82951) in an acidic medium. google.com The reaction conditions, such as pH and temperature, must be carefully controlled to ensure the desired regioselectivity and prevent side reactions. For example, the chlorination of 2,4-dinitroaniline (B165453) is carried out at temperatures between 40 to 50 °C. google.com Similarly, the chlorination of 4-nitroaniline (B120555) can be performed in stages, with initial chlorination at 5-10 °C followed by a higher temperature step. google.com The use of a dispersing agent can also be beneficial in these reactions. google.comgoogle.com

Fluorination of aromatic rings is more challenging and often requires specialized reagents. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate salt, is a classic method for introducing fluorine. More modern fluorinating agents are also available.

Multistep Convergent Synthesis Routes

Diazotization and Halogen-Exchange Reactions for Aromatic Substitution

Diazotization of an amino group on a substituted aniline, followed by a Sandmeyer or Schiemann reaction, is a powerful strategy for introducing halogens. A plausible route to 4-chloro-2-fluoro-6-nitroaniline could start from 5-chloro-2-nitroaniline (B48662). google.com This precursor can be diazotized using sodium nitrite (B80452) in an acidic solution. The resulting diazonium salt can then be subjected to a Schiemann-type reaction, for example, by reacting with hexafluorophosphoric acid followed by thermal decomposition to introduce the fluorine atom. google.comresearchgate.net This method offers a high degree of regiocontrol for the placement of the fluorine atom. google.comresearchgate.net

Sequential Introduction of Halogen and Nitro Groups

A systematic, stepwise approach allows for the unambiguous construction of the target molecule. One such synthetic pathway starts with a simpler, commercially available haloaniline, for instance, 3-chloroaniline (B41212). researchgate.net The synthesis can proceed through the following sequence:

Acetylation: The amino group of 3-chloroaniline is protected by acetylation to control its directing effect and reactivity. researchgate.net

Nitration: The acetylated compound is then nitrated. The acetylamino group directs the incoming nitro group to the ortho and para positions.

Deprotection: The acetyl group is removed by hydrolysis to regenerate the amino group, yielding a nitro-substituted chloroaniline. researchgate.net

Diazotization and Fluorination: The resulting amino compound is then subjected to a diazotization reaction followed by a Schiemann reaction to introduce the fluorine atom. researchgate.net

This sequential approach, while longer, ensures the precise placement of each substituent on the aromatic ring. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of active development. Key considerations include the use of less hazardous reagents, minimizing waste, and improving energy efficiency.

One notable advancement is the use of continuous-flow reactors for nitration and hydrogenation reactions. nih.govbeilstein-journals.orgrug.nlresearchgate.net These systems offer enhanced safety by minimizing the volume of hazardous reactants at any given time and provide precise control over reaction conditions, which can lead to higher yields and reduced by-product formation. nih.govbeilstein-journals.org The reduction of nitroarenes to anilines, a common step in many synthetic routes, can be made more sustainable by using catalytic hydrogenation with recoverable catalysts. chemicalbook.com For instance, palladium on carbon (Pd/C) is an efficient catalyst for the hydrogenation of halogenated aromatic nitro compounds. chemicalbook.com The development of solvent-free reaction conditions or the use of more environmentally benign solvents like water or ethanol-water mixtures are also key aspects of greening these synthetic processes. chemicalbook.comchemicalbook.com

Eco-Friendly Solvent Systems and Reaction Media

The chemical industry is increasingly focusing on developing environmentally friendly synthesis methods, and the production of this compound is no exception. Traditional synthesis routes often rely on volatile and hazardous organic solvents. Researchers have been exploring greener alternatives to minimize the environmental impact.

One promising approach involves the use of water or mixtures of water and ethanol (B145695) as a reaction medium. For instance, in the reduction of nitroarenes to anilines, a water-ethanol (1:1) mixture has been successfully employed. chemicalbook.com This system, combined with a suitable catalyst, allows for the reaction to proceed at room temperature, offering a more sustainable and safer alternative to traditional methods that often require harsh conditions. chemicalbook.com

Another strategy is to conduct reactions in the absence of a solvent altogether. Solvent-free hydrogenation of halogenated aromatic nitro compounds has been investigated, demonstrating the potential to completely eliminate the use of organic solvents. chemicalbook.com These reactions are typically carried out at elevated temperatures and pressures, using a catalyst to drive the conversion. chemicalbook.com

The use of aprotic polar solvents, such as sulfolane, has also been explored, particularly in the synthesis of precursors like 4-chloro-2-fluoronitrobenzene (B1582716). google.com While not entirely "green," these solvents can offer advantages in terms of reaction efficiency and selectivity. However, their use necessitates careful consideration of recycling and waste management to minimize their environmental footprint.

The choice of solvent can significantly impact the reaction's efficiency and the purity of the final product. Research into optimizing these greener solvent systems is ongoing, with the goal of developing a truly sustainable manufacturing process for this compound.

Catalytic Methodologies for Enhanced Selectivity and Yield

The selective synthesis of this compound and its precursors is a significant challenge due to the presence of multiple reactive sites on the aromatic ring. The development of advanced catalytic methodologies has been instrumental in improving both the selectivity and yield of these reactions.

A variety of catalysts have been investigated for the synthesis of halogenated anilines. Palladium-based catalysts, particularly palladium on a carbon support (Pd/C), have shown great promise in the hydrogenation of halogenated aromatic nitro compounds. chemicalbook.com By carefully controlling the reaction conditions, such as temperature and pressure, it is possible to achieve high yields of the desired aniline product. chemicalbook.com

For the reduction of nitroarenes, gold-based catalysts have also emerged as a viable option. A starch-supported gold catalyst (starch-crt@Au) has been used in combination with sodium borohydride (B1222165) in a water-ethanol mixture to achieve high yields of anilines at room temperature. chemicalbook.com This method offers the advantage of mild reaction conditions and the use of a green solvent system. chemicalbook.com

In addition to metal-based catalysts, the use of phase transfer catalysts has also been explored. These catalysts facilitate the transfer of reactants between different phases (e.g., an aqueous phase and an organic phase), thereby enhancing the reaction rate. However, their use can sometimes lead to the formation of byproducts, and their separation from the final product can be challenging.

The choice of catalyst is crucial for controlling the regioselectivity of the reaction. For example, in the synthesis of 4-chloro-2-fluoronitrobenzene from 3,4-dinitrochlorobenzene, the use of a suitable catalyst in the presence of an acid halide can selectively replace the nitro group at the 3-position with a fluorine atom, leading to a high yield of the desired product. google.com

The table below summarizes some of the catalytic systems that have been employed in the synthesis of halogenated anilines.

| Catalyst | Reactant | Product | Solvent | Yield |

| 2 wt% Pd/C | Halogenated aromatic nitro compounds | Halogenated aromatic amines | None | High |

| Starch-crt@Au/NaBH4 | Nitroarenes | Anilines | Water/Ethanol | High |

Process Intensification through Microreactor Technology

Microreactor technology offers a promising avenue for the process intensification of chemical syntheses, including the production of this compound and its intermediates. By conducting reactions in the small channels of a microreactor, it is possible to achieve enhanced heat and mass transfer, leading to improved reaction control, higher yields, and reduced byproduct formation.

The synthesis of 4-fluoro-2-nitroaniline, a key intermediate, has been successfully demonstrated using a Corning high-flux continuous flow microchannel reactor. google.com In this process, a solution of p-fluoroacetanilide and nitric acid are mixed and reacted in the microreactor for a very short residence time (50-200 seconds) at a controlled temperature (30-70 °C). google.com This is followed by a hydrolysis step to obtain the final product. google.com

The use of a microreactor allows for precise control over the reaction parameters, which is crucial for maximizing the yield and minimizing the formation of unwanted isomers. The high surface-area-to-volume ratio in the microchannels ensures efficient heat dissipation, preventing temperature fluctuations that could lead to side reactions.

The table below highlights the key parameters and outcomes of the microreactor-based synthesis of 4-fluoro-2-nitroaniline.

| Parameter | Value |

| Reactor Type | Corning high-flux continuous flow microchannel reactor |

| Reactants | p-Fluoroacetanilide, Nitric Acid |

| Residence Time | 50-200 seconds |

| Reaction Temperature | 30-70 °C |

| Yield | 83-94% |

The successful implementation of microreactor technology in the synthesis of this key intermediate demonstrates its potential for the entire manufacturing process of this compound. This approach not only improves the efficiency and safety of the process but also aligns with the principles of green chemistry by reducing waste and energy consumption.

Mechanistic Insights and Chemical Transformations of 4 Chloro 2 Fluoro 6 Nitroaniline

Reduction Chemistry of the Nitro Functionality

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing a route to various anilines which are valuable intermediates.

Catalytic hydrogenation is a widely used and environmentally friendly method for the reduction of nitroarenes. kchem.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium on Carbon (Pd/C) : This is one of the most common and efficient catalysts for nitro group reductions. commonorganicchemistry.com

Platinum (Pt)-based catalysts : Platinum catalysts are also highly effective for the hydrogenation of nitro groups. researchgate.net

Raney Nickel (Ra-Ni) : An alternative to precious metal catalysts, Raney Nickel is often used, particularly when trying to avoid the hydrodehalogenation (removal of halogens) that can occur with Pd/C. commonorganicchemistry.com

A significant challenge in the hydrogenation of halogenated nitroaromatics is achieving selectivity. The desired reaction is the reduction of the nitro group without cleaving the carbon-halogen bonds. While catalytic hydrogenation is effective, it can sometimes lead to hydrodehalogenation as a side reaction, reducing the yield of the desired haloaniline. researchgate.net The choice of catalyst, solvent, and reaction conditions (temperature, pressure) is critical to maximize the selective formation of the corresponding diamine. For instance, certain ruthenium-based catalysts have been reported to show higher selectivity for nitro group reduction over dehalogenation compared to more active platinum or palladium catalysts. researchgate.net

Beyond catalytic hydrogenation, several other methods offer high chemo- and regioselectivity for the reduction of aromatic nitro groups, which is particularly useful when other reducible functional groups are present in the molecule.

Chemoselectivity refers to the reduction of one functional group in the presence of others. For a molecule like 4-Chloro-2-fluoro-6-nitroaniline, it is crucial that the reducing agent targets the nitro group while leaving the chloro and fluoro substituents intact.

| Reagent/System | Typical Conditions | Key Advantages |

|---|---|---|

| Iron (Fe) in acidic medium | Fe powder, Acetic Acid (AcOH) or HCl | Mild, tolerates many reducible groups. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | SnCl₂, HCl | Mild conditions, good for preserving other functional groups. commonorganicchemistry.com |

| Zinc (Zn) in acidic medium | Zn dust, Acetic Acid (AcOH) or HCl | Mild and effective for reducing nitro groups. commonorganicchemistry.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution | Can selectively reduce one of two nitro groups if present. commonorganicchemistry.com |

| Silanes/Oxo-Rhenium Complexes | Catalytic ReOCl₃(PPh₃)₂, PhMe₂SiH | Highly chemoselective, tolerates esters, amides, and halogens. nih.gov |

These methods are valuable because they often provide excellent functional group tolerance. organic-chemistry.org For instance, reductions using metals like iron or tin in acidic media are classic techniques that are highly effective for converting nitroarenes to anilines without affecting aryl halides. commonorganicchemistry.com More modern catalytic systems, such as those using silanes with rhenium catalysts, have demonstrated high efficiency and selectivity for reducing aromatic nitro compounds in the presence of a wide array of other functional groups, including halogens. nih.gov Such methodologies are essential for the targeted synthesis of complex molecules where preserving specific functionalities is paramount.

Formation of Diamino Aromatic Derivatives (e.g., 2-Chloro-6-fluoro-4-phenylenediamine)

The transformation of this compound into its corresponding diamino derivative, 2-chloro-6-fluoro-4-phenylenediamine, is a pivotal reaction that involves the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This conversion is a fundamental step in the synthesis of various complex heterocyclic compounds and pharmaceutical intermediates. The reduction process must be carried out under conditions that preserve the halogen substituents on the aromatic ring.

Several established methods are effective for the reduction of aromatic nitro groups. Catalytic hydrogenation is a widely employed technique, typically utilizing a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. chemicalbook.com This method is often preferred due to its clean reaction profile and high yields. The reaction involves the adsorption of the nitro compound onto the catalyst surface, followed by the stepwise reduction by hydrogen.

Another common approach involves the use of metals in acidic media, such as iron (Fe), tin (Sn), or tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). These reactions proceed via a series of single-electron transfer steps. For instance, the metabolism of similar compounds like 4-chloro-2-nitroaniline (B28928) can proceed through nitroreductase pathways, yielding nitroso-, hydroxylamine, and ultimately, amine derivatives like 4-chloro-1,2-phenylenediamine. industrialchemicals.gov.au This biological pathway mirrors the chemical reduction process where intermediate species are formed en route to the final amine product.

The choice of reducing agent and reaction conditions is critical to ensure chemoselectivity, preventing the hydrodehalogenation (removal of chlorine or fluorine atoms) that can occur under harsh hydrogenation conditions.

Table 1: Common Methods for Nitro Group Reduction

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 1 atm to high pressure H₂, various solvents (e.g., Ethanol (B145695), Ethyl Acetate) | High yield, clean reaction, catalyst can be recycled |

Electrophilic Reactions and Derivatization at the Aniline (B41778) Moiety

The amino group of this compound is a key site for further chemical modification through electrophilic reactions. These transformations allow for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent molecule.

Diazotization Chemistry and Aryl Diazonium Salt Reactivity

The primary aromatic amine functionality of this compound can be converted into a highly versatile aryl diazonium salt. This transformation, known as diazotization, is typically achieved by reacting the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). csbsju.educhemistrysteps.com The resulting diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂), which can be displaced by a wide array of nucleophiles. csbsju.edu

The stability of the aryl diazonium salt is influenced by the substituents on the aromatic ring; electron-withdrawing groups, such as the nitro, chloro, and fluoro groups present in this molecule, generally increase the stability of the diazonium salt compared to electron-donating groups. However, these salts are typically unstable at room temperature and are used immediately after preparation. chemistrysteps.com

The reactivity of the diazonium salt opens up numerous synthetic pathways:

Sandmeyer Reaction : This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with chloro, bromo, or cyano groups, respectively. chemistrysteps.comlumenlearning.com It proceeds through a radical-nucleophilic aromatic substitution mechanism. lumenlearning.com

Schiemann Reaction : Fluorine can be introduced by thermal decomposition of the corresponding diazonium tetrafluoroborate (ArN₂⁺BF₄⁻) or hexafluorophosphate salt. google.comresearchgate.net This is a crucial method for synthesizing fluoroaromatics.

Gattermann Reaction : Similar to the Sandmeyer reaction but uses copper powder and the corresponding acid (e.g., HCl, HBr).

Hydrolysis : Heating the aqueous solution of the diazonium salt results in the formation of a phenol, replacing the diazonium group with a hydroxyl (-OH) group.

Azo Coupling : Aryl diazonium salts can act as electrophiles and react with activated aromatic rings (like phenols or anilines) to form azo compounds (Ar-N=N-Ar'), which are often intensely colored and used as dyes. chemistrysteps.com

Table 2: Key Transformations of Aryl Diazonium Salts

| Reaction Name | Reagent(s) | Product Functional Group |

|---|---|---|

| Sandmeyer | CuCl / CuBr / CuCN | -Cl / -Br / -CN |

| Schiemann | HBF₄ or HPF₆, heat | -F |

| Hydrolysis | H₂O, heat | -OH |

| Iodination | KI | -I |

Acylation for Amide Formation and Reactivity Modulation

Acylation of the amino group in this compound to form an amide is a common strategy for modulating the reactivity of the molecule. This reaction is typically performed using acylating agents such as acetyl chloride or acetic anhydride. The conversion of the highly activating amino group into a less activating and more sterically hindered amide group has several important consequences for subsequent reactions.

Firstly, the acetyl group protects the amine from oxidation or other unwanted side reactions under harsh conditions. Secondly, the amide group is a weaker activator for electrophilic aromatic substitution compared to the amino group. This moderation of reactivity can prevent multiple substitutions on the ring. lumenlearning.com For instance, the acetylation of an aniline derivative is a standard procedure to control the position and degree of subsequent nitration. researchgate.net Although this compound is already nitrated, this principle of reactivity modulation is crucial when planning other electrophilic substitutions or derivatizations. The amide can be easily hydrolyzed back to the amine under acidic or basic conditions, making it an excellent protecting group.

Cross-Coupling Reactions of Halogenated Nitroanilines (Applicable for Derivatization)

The halogen atoms on the this compound ring serve as handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Strategies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. rsc.org For this compound, the C-Cl bond is the primary site for these transformations, as C-F bonds are generally much less reactive.

Suzuki-Miyaura Coupling : This reaction creates a C-C bond by coupling an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.org The reaction is widely used to synthesize biaryls and substituted styrenes. wikipedia.org The chloro group on the nitroaniline can be coupled with various aryl, heteroaryl, or vinyl boronic acids. Recent advances have even demonstrated that the nitro group itself can be used as a coupling partner in Suzuki-Miyaura reactions, providing a direct route to functionalize nitroarenes without prior conversion to halides. thieme.demdpi.com

Sonogashira Coupling : This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes and conjugated enynes. libretexts.org The chloro-substituent of this compound can be coupled with a variety of terminal alkynes under standard Sonogashira conditions, which typically involve a palladium complex, a copper(I) salt (e.g., CuI), and an amine base in a suitable solvent. organic-chemistry.org

Buchwald-Hartwig Amination : This reaction forms a C-N bond between an aryl halide and an amine (primary or secondary) and is catalyzed by a palladium complex. wikipedia.orglibretexts.org It has become a premier method for synthesizing aryl amines. rug.nl The C-Cl bond of this compound can be coupled with various amines to introduce new nitrogen-containing substituents. Furthermore, research has shown that the Buchwald-Hartwig amination can be successfully performed on nitroarenes, where the nitro group is directly replaced by an amine, offering an alternative synthetic pathway. nih.gov

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura | Ar-Cl + R-B(OH)₂ | Ar-R (C-C) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira | Ar-Cl + R-C≡CH | Ar-C≡C-R (C-C) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) |

| Buchwald-Hartwig | Ar-Cl + R₂NH | Ar-NR₂ (C-N) | Pd(0/II) complex, Phosphine ligand, Base (e.g., NaOtBu) |

Computational and Theoretical Investigations on the Electronic Structure and Reactivity of 4 Chloro 2 Fluoro 6 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used in chemistry and physics to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is a popular choice for such studies due to its favorable balance of computational cost and accuracy. arxiv.org DFT calculations are instrumental in predicting a wide range of molecular properties, including optimized geometries, electronic charge distributions, and spectroscopic parameters. nih.govnih.gov The accuracy of DFT calculations is largely dependent on the choice of the exchange-correlation functional, which approximates the complex many-body interactions between electrons. arxiv.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental application of DFT, where the goal is to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This process involves systematically adjusting atomic positions to minimize the calculated forces on the atoms until a stable conformation is reached. arxiv.org For a molecule like 4-Chloro-2-fluoro-6-nitroaniline, this process would determine the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

For this compound, a similar intramolecular hydrogen bond between the amino group at position 1 and the nitro group at position 6 would be expected, leading to a more planar and rigid structure. The geometry optimization process would also reveal any steric hindrance caused by the fluorine and chlorine substituents, which could lead to slight out-of-plane distortions of the substituents.

Table 1: Illustrative Optimized Geometrical Parameters for a Related Molecule (p-Nitroaniline) Calculated via DFT (Note: This data is for p-nitroaniline and is provided for illustrative purposes to show typical results from geometry optimization calculations. Specific values for this compound would require a dedicated study.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amino) | 1.384 | - |

| C-N (nitro) | 1.475 | - |

| C-C (aromatic) | 1.385 - 1.398 | 118.9 - 121.2 |

| N-O | 1.235 | - |

| C-C-N (amino) | - | 120.5 |

| C-C-N (nitro) | - | 119.3 |

| O-N-O | - | 123.7 |

Data adapted from related computational studies on p-nitroaniline. thaiscience.inforesearchgate.net

Electronic Structure and Charge Distribution Analysis

DFT calculations provide a detailed picture of the electronic structure, including how electrons are distributed among the atoms in a molecule. This is often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom. thaiscience.info This charge distribution is crucial for understanding a molecule's reactivity, polarity, and intermolecular interactions.

In substituted anilines, the amino group (-NH2) is a strong electron-donating group, while the nitro group (-NO2) is a strong electron-withdrawing group. This "push-pull" arrangement in molecules like p-nitroaniline leads to significant charge transfer from the amino group to the nitro group through the π-system of the benzene (B151609) ring. chemrxiv.org The presence of halogen substituents (fluoro and chloro) further modulates this charge distribution. Both fluorine and chlorine are highly electronegative and act as electron-withdrawing groups through the sigma framework (inductive effect), but they can also act as weak π-donors.

For this compound, a detailed charge analysis would likely reveal:

A significant positive charge on the hydrogen atoms of the amino group.

A high negative charge on the oxygen atoms of the nitro group.

The nitrogen of the amino group being less negative (or even slightly positive) due to its electron donation into the ring.

The nitrogen of the nitro group carrying a positive charge.

The carbon atoms attached to the electronegative F and Cl atoms would have positive partial charges.

This charge distribution is often visualized using a Molecular Electrostatic Potential (MEP) map, where colors indicate regions of negative (nucleophilic, prone to electrophilic attack) and positive (electrophilic, prone to nucleophilic attack) electrostatic potential. thaiscience.info For this molecule, red areas (negative potential) would be concentrated around the nitro group's oxygen atoms, while blue areas (positive potential) would be near the amino group's hydrogen atoms. thaiscience.infoacs.org

Frontier Molecular Orbital (FMO) Energies (HOMO-LUMO) and Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. thaiscience.info A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Illustrative FMO Data for Related Substituted Anilines (Note: This data is for illustrative purposes. The specific values for this compound would differ.)

| Compound | HOMO (eV) | LUMO (eV) | Gap (ΔE) (eV) |

| p-Nitroaniline | -6.54 | -2.48 | 4.06 |

| m-Nitroaniline | -6.78 | -2.35 | 4.43 |

| o-Nitroaniline | -6.51 | -2.41 | 4.10 |

Data adapted from computational studies on nitroaniline isomers. researchgate.net

Selection of Exchange-Correlation Functionals and Basis Sets for Accuracy

The reliability of DFT calculations is highly dependent on the chosen exchange-correlation (XC) functional and the basis set. arxiv.orgnih.gov There is no single "best" functional for all applications, and the choice is often a compromise between accuracy and computational cost.

Exchange-Correlation Functionals: Functionals are often categorized on a "Jacob's ladder" of increasing complexity and accuracy. Common choices include:

Hybrid functionals , such as B3LYP, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional. B3LYP is widely used for geometry optimizations and property predictions of organic molecules. nih.govscispace.com

Range-separated functionals , like CAM-B3LYP and ωB97XD, which are often better for describing charge-transfer excitations and non-covalent interactions. nih.govmdpi.com

Dispersion-corrected functionals (e.g., B3LYP-D3) are crucial for accurately modeling systems where van der Waals forces are important, such as in the study of intermolecular interactions. mdpi.com

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the electron distribution, leading to more accurate results at a higher computational cost.

Pople-style basis sets , like 6-31G(d,p) or the more extensive 6-311+G(2d,p), are commonly used. The notations in parentheses indicate the addition of polarization functions (d,p) and diffuse functions (+), which are important for describing anions and weak interactions. nih.gov

Correlation-consistent basis sets , such as cc-pVDZ or aug-cc-pVTZ, are designed to systematically converge towards the complete basis set limit.

For a molecule like this compound, a typical approach would be to use a hybrid functional like B3LYP or ωB97XD with a Pople-style basis set such as 6-311+G(d,p) for a good balance of accuracy and efficiency. nih.govmdpi.com

Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Chemical Shifts)

DFT is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of a molecule by calculating its vibrational modes and their corresponding frequencies. A frequency calculation also serves to confirm that an optimized geometry is a true energy minimum (no imaginary frequencies). nih.gov Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement. nih.gov For this compound, key predicted vibrations would include N-H stretching of the amino group, symmetric and asymmetric stretching of the NO2 group, and various C-C, C-H, C-F, and C-Cl stretching and bending modes.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts (δ) can be derived. nih.govresearchgate.net These predictions are invaluable for assigning complex NMR spectra. The accuracy of the prediction depends on the functional, basis set, and whether solvent effects are included. nih.govresearchgate.net Recent work has shown that combining DFT calculations with machine learning models can further improve the accuracy of chemical shift prediction. nih.gov For the target molecule, DFT could predict the 1H, 13C, 15N, and 19F NMR spectra, helping to elucidate the electronic environment of each nucleus.

Intermolecular Interactions and Aggregation Phenomena

In the solid state, molecules of this compound would be held together by a network of intermolecular interactions. DFT, particularly with dispersion corrections, can be used to study these forces, which govern crystal packing and physical properties. acs.org

Hydrogen Bonding: The primary intermolecular interaction would likely be hydrogen bonds between the amino group of one molecule (as the H-bond donor) and the nitro group of a neighboring molecule (as the H-bond acceptor). acs.orgresearchgate.net

Halogen Bonding: The chlorine atom could participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) that interacts with a nucleophile, such as a nitro-oxygen on another molecule. nih.gov

π-π Stacking: The aromatic rings could stack on top of each other, stabilized by π-π interactions. In push-pull systems, this often occurs in an antiparallel arrangement to minimize electrostatic repulsion. acs.org

Tools like Hirshfeld surface analysis and PIXEL calculations are often used in conjunction with crystallographic data and DFT to visualize and quantify these different interactions, providing insight into the crystal's architecture and stability. acs.orgnih.gov

Applications of 4 Chloro 2 Fluoro 6 Nitroaniline in Complex Organic Synthesis and Advanced Materials

Utilization as a Key Intermediate in Pharmaceutical Synthesis

4-Chloro-2-fluoro-6-nitroaniline serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique molecular structure, featuring chloro, fluoro, and nitro groups on an aniline (B41778) frame, provides multiple reactive sites for constructing complex molecules. The presence of these functional groups allows for a variety of chemical transformations, making it a versatile intermediate in drug discovery and development.

Research has shown that related fluorinated and chlorinated nitroanilines are significant in creating active pharmaceutical ingredients (APIs). For instance, the structural motif is found in compounds developed for cancer therapeutics and as inhibitors of viral replication. chemicalbook.com Specifically, derivatives of similar compounds, such as 5-chloro-2-nitroaniline (B48662), have been used to synthesize benzimidazolones that show potent inhibitory activity against HIV-1. chemicalbook.com The fluoro and chloro substituents can enhance the metabolic stability and binding affinity of the final drug molecule. chemimpex.com

While direct synthesis of specific commercial drugs from this compound is not extensively detailed in publicly available research, its analogues are well-documented as precursors. For example, 2-fluoro-4-nitroaniline (B181687) is a key intermediate in the synthesis of the antibiotic candidate TBI-223. ossila.com The general class of chloro-fluoro-nitroanilines is recognized for its utility in creating compounds with enhanced biological activity, contributing to the development of more effective medications. chemimpex.com

Precursor Role in Agrochemical Development

In the field of agrochemicals, this compound and its isomers are valuable precursors for the development of new herbicides, insecticides, and fungicides. The introduction of fluorine and chlorine atoms into agrochemical molecules can dramatically influence their biological efficacy. researchgate.net These halogens can affect the molecule's binding to target enzymes or receptors, its transport to the site of action, and its resistance to metabolic degradation. researchgate.net

The related compound, 4-chloro-2-fluoronitrobenzene (B1582716), which can be synthesized from precursors like 5-chloro-2-nitroaniline, is a key intermediate in the production of highly effective and low-toxicity herbicides. google.com The structural features of this compound make it a candidate for similar applications, where the specific arrangement of substituents is crucial for biological activity. Fluorinated aromatic compounds are particularly prevalent in modern agrochemicals, with a significant percentage of licensed products containing fluorine. researchgate.net

Contributions to Dye and Pigment Chemistry

Nitroanilines, as a class of compounds, are fundamental intermediates in the synthesis of a wide range of dyes and pigments. nih.govchemicalbook.com The amino group can be readily diazotized and coupled with various components to produce azo dyes, which are known for their vibrant colors and wide range of applications. chemimpex.com The specific substituents on the aniline ring, such as the chloro and fluoro groups in this compound, play a critical role in determining the final color, fastness, and other properties of the dye or pigment. nbinno.com

For example, 4-chloro-2-nitroaniline (B28928) is used almost exclusively as an intermediate in the synthesis of pigments. chemicalbook.com It is a precursor to Pigment Red 6. nih.gov Similarly, other isomers like 6-chloro-2,4-nitroaniline (B120555) are used as dispersive dye intermediates. made-in-china.comsuzehg.com Given this precedent, this compound is expected to be a valuable component in creating specialty dyes and pigments with specific desired characteristics.

Advanced Material Science Applications

The unique electronic and structural properties of this compound lend themselves to applications in advanced materials science.

Development of Electronic and Optical Materials

The presence of electron-withdrawing nitro and halogen groups, combined with the electron-donating amino group, creates a molecule with significant charge-transfer characteristics. This makes it a candidate for use in the development of nonlinear optical (NLO) materials. researchgate.net Organic molecules with such donor-acceptor structures can exhibit high hyperpolarizability, a key property for NLO applications like optical switching and frequency conversion. researchgate.net Research on the related compound 4-chloro-2-nitroaniline has shown it can be grown into single crystals with a non-centrosymmetric space group, a prerequisite for second-harmonic generation. researchgate.net

Functionalization of Nanomaterials (e.g., Carbon Nanotubes)

The amine group on this compound provides a reactive handle for the functionalization of nanomaterials. A similar compound, 2-fluoro-4-nitroaniline, has been used to introduce sp³ defects onto semiconducting single-walled carbon nanotubes (SWCNTs). ossila.com This process, known as organic color center tailoring, can modify the electronic and optical properties of the nanotubes, opening up possibilities for their use in quantum information science and optoelectronics. The specific substituents on the aniline ring can influence the nature of the interaction with the nanotube surface and the resulting properties.

Role in Battery Component Synthesis

Derivatives of fluorinated nitroanilines have shown potential in the development of advanced battery components. For instance, 2-fluoro-4-nitroaniline has been used in the synthesis of a lithium bismaleamate anode material for lithium-ion batteries. ossila.com This material demonstrated a high electrode capacity. ossila.com The presence of fluorine can enhance the electrochemical performance and stability of battery materials. The structural characteristics of this compound make it a plausible candidate for investigation in the synthesis of new electrode materials with improved properties.

Synthesis of Diverse Heterocyclic Compounds

The molecular architecture of this compound, featuring an aniline core substituted with nitro, chloro, and fluoro groups at specific positions, renders it a highly valuable precursor in the field of complex organic synthesis. A particularly significant application lies in its use as a starting material for the construction of a wide array of heterocyclic compounds. The strategic placement of the amino and nitro groups ortho to each other is the key feature that facilitates cyclization reactions to form fused heterocyclic systems.

The primary synthetic strategy involves the reduction of the nitro group of this compound to a second amino group. This transformation yields a highly reactive, substituted ortho-phenylenediamine intermediate (specifically, a 4-chloro-6-fluoro-1,2-benzenediamine derivative). This in situ generated or isolated diamine is a versatile building block for forming five- and six-membered heterocyclic rings through condensation reactions with various electrophilic partners.

Benzimidazole (B57391) Synthesis: One of the most prominent classes of heterocycles synthesized from this precursor is substituted benzimidazoles. Benzimidazoles are a core structural motif in many pharmacologically active molecules. nih.govresearchgate.net The synthesis is typically achieved through the condensation of the ortho-phenylenediamine intermediate with aldehydes or carboxylic acids (or their derivatives). The reaction with an aldehyde, often catalyzed by an oxidizing agent or under acidic conditions, proceeds through a cyclocondensation mechanism to afford the 2-substituted benzimidazole ring system. researchgate.netrsc.org The resulting benzimidazoles retain the chloro and fluoro substituents of the parent molecule, which can be crucial for modulating the biological activity and physicochemical properties of the final compound.

Quinoxaline (B1680401) Synthesis: Similarly, this compound is an effective starting material for producing substituted quinoxalines. Quinoxalines are another class of nitrogen-containing heterocycles with significant applications in materials science and pharmaceuticals. rasayanjournal.co.innih.gov The synthesis involves the reaction of the derived ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as a glyoxal (B1671930) or an α-keto aldehyde. acgpubs.orgresearchgate.net This condensation reaction is typically very efficient and provides a direct route to the quinoxaline core, which is essentially a benzene (B151609) ring fused to a pyrazine (B50134) ring. nih.gov The resulting 6-chloro-8-fluoroquinoxaline derivatives can serve as intermediates for more complex molecules.

The versatility of this compound in heterocyclic synthesis is summarized in the table below, which outlines the general pathways to these important chemical scaffolds.

Table 1: Heterocyclic Synthesis Pathways from this compound

| Target Heterocycle | Key Intermediate | Co-reactant | General Reaction Type | Resulting Scaffold |

| Benzimidazoles | 4-Chloro-6-fluoro-1,2-benzenediamine | Aldehydes, Carboxylic Acids | Reductive Cyclocondensation | 5-Chloro-7-fluoro-1H-benzimidazole |

| Quinoxalines | 4-Chloro-6-fluoro-1,2-benzenediamine | 1,2-Dicarbonyl compounds | Reductive Cyclocondensation | 6-Chloro-8-fluoroquinoxaline |

These synthetic routes highlight the utility of this compound as a foundational building block, enabling the introduction of specific halogen substituents into complex heterocyclic frameworks.

Advanced Spectroscopic and Crystallographic Methodologies for Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton and Carbon-13 Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 4-Chloro-2-fluoro-6-nitroaniline, ¹H and ¹³C NMR spectra would provide definitive information about the electronic environment of the hydrogen and carbon atoms in the molecule.

While specific experimental spectral data for this compound is not widely published, analysis of related compounds such as 4-chloro-2-nitroaniline (B28928) and 4-chloro-2-fluoroaniline allows for the prediction of chemical shifts. The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons. The ¹³C NMR spectrum would display six unique signals corresponding to each carbon atom in the benzene (B151609) ring, with their chemical shifts influenced by the attached substituents (–NH₂, –NO₂, –Cl, and –F).

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Influencing Factors |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Deshielding effects of nitro and halogen groups. |

| ¹H (Amine) | 5.0 - 7.0 | Solvent dependent; broad signal due to exchange. |

| ¹³C (C-NH₂) | 140 - 150 | Shielding effect of the amino group. |

| ¹³C (C-F) | 150 - 165 (doublet) | Strong deshielding and C-F coupling. |

| ¹³C (C-NO₂) | 145 - 155 | Deshielding effect of the nitro group. |

| ¹³C (C-Cl) | 120 - 135 | Moderate deshielding effect of chlorine. |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Interpretation

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers detailed insights into the functional groups and molecular vibrations of a compound. The combination of these two methods is powerful, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

For this compound, characteristic vibrational frequencies can be assigned to specific bonds and functional groups.

N-H Vibrations : The amine group (–NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region.

N-O Vibrations : The nitro group (–NO₂) is characterized by strong asymmetric and symmetric stretching bands around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-F and C-Cl Vibrations : The carbon-fluorine (C-F) stretching vibration is typically found in the 1000-1360 cm⁻¹ range, while the carbon-chlorine (C-Cl) stretch appears in the lower frequency region of 600-800 cm⁻¹. orientjchem.org

Analysis of related compounds like 4-chloro-2-fluoro toluene and 4-chloro-2-bromoaniline supports the assignment of these vibrational modes. nih.govglobalresearchonline.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Functional Group |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3450 | Weak | Amine (NH₂) |

| N-H Symmetric Stretch | ~3350 | Weak | Amine (NH₂) |

| C-H Aromatic Stretch | 3000-3100 | Strong | Benzene Ring |

| NO₂ Asymmetric Stretch | 1500-1570 | Strong | Nitro (NO₂) |

| NO₂ Symmetric Stretch | 1300-1370 | Strong | Nitro (NO₂) |

| C-F Stretch | 1210-1250 | Moderate | Fluoro Group |

| C-Cl Stretch | 780-860 | Strong | Chloro Group |

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides accurate bond lengths, bond angles, and details of the crystal packing.

Table 3: Crystallographic Data for the Analogous Compound 4-Chloro-2-nitroaniline

| Parameter | Reported Value (Yang et al.) researchgate.net |

|---|---|

| Chemical Formula | C₆H₅ClN₂O₂ |

| Crystal System | Monoclinic |

| Space Group | Pc |

| a (Å) | 11.272 (3) |

| b (Å) | 3.8023 (11) |

| c (Å) | 17.016 (5) |

| β (°) | 97.051 (8) |

| Volume (ų) | 723.8 (4) |

| Z | 4 |

Data from a related compound used for illustrative purposes.

The crystal packing of nitroaniline derivatives is significantly influenced by intermolecular interactions, particularly hydrogen bonds. In the structure of 4-Chloro-2-nitroaniline, both intramolecular and intermolecular hydrogen bonds are observed. researchgate.net An intramolecular hydrogen bond typically forms between one of the amino protons and an oxygen atom of the adjacent nitro group. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₆H₄ClFN₂O₂, giving it a molecular weight of approximately 190.56 g/mol .

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed. The fragmentation of nitroanilines typically involves characteristic losses of small molecules or radicals.

Loss of NO₂ : A common fragmentation pathway is the loss of a nitro group (•NO₂, 46 Da), leading to a significant fragment ion.

Loss of NO and CO : Subsequent fragmentation can involve the loss of nitric oxide (•NO, 30 Da) and carbon monoxide (CO, 28 Da).

Halogen Loss : Cleavage of the C-Cl or C-F bond may also occur.

Analysis of the mass spectra of related compounds like p-nitroaniline shows characteristic fragments that help in interpreting the spectrum of the title compound. chegg.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Structure / Identity | Description |

|---|---|---|

| 190/192 | [C₆H₄ClFN₂O₂]⁺ | Molecular Ion (M⁺) with isotopic pattern for Cl |

| 144/146 | [M - NO₂]⁺ | Loss of nitro group |

| 114/116 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide |

| 95 | [C₆H₄F]⁺ | Fragment resulting from multiple losses |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring its formation during synthesis.

HPLC is a well-suited method for the analysis of nitroaniline compounds. thermofisher.com Reverse-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, is commonly employed. chromatographyonline.comsielc.com Detection is typically achieved using a UV detector, as the aromatic nitro compound possesses a strong chromophore. chromatographyonline.com

Gas chromatography can also be used, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov However, the analysis of polar and thermolabile compounds like nitroanilines by GC can be challenging and may sometimes require derivatization to improve volatility and thermal stability. thermofisher.comchromatographyonline.com EPA Method 8270D, for instance, outlines GC-MS procedures for various semivolatile organic compounds, including several nitroanilines, but notes their potential for erratic chromatographic behavior. epa.gov

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-fluoro-6-nitroaniline, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves sequential nitration, halogenation, and amination steps. For nitroaniline derivatives, nitration of chlorinated aniline precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) is common . Fluorination can be achieved via diazotization followed by Schiemann reaction (using HBF₄) to introduce fluorine . Optimization includes monitoring reaction temperature (20–40°C for nitration) and stoichiometric ratios (e.g., 1:1.2 for nitrating agents). Purity is enhanced via recrystallization in ethanol/water mixtures.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions and electronic environments. For example, fluorine’s deshielding effect alters nearby proton shifts .

- IR : Nitro (1520–1350 cm⁻¹) and amine (3450–3300 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₆H₃ClFN₂O₂, theoretical ~204.5 g/mol) .

- X-ray Crystallography : Resolves molecular geometry and packing; SHELX software refines crystallographic data .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of toxic vapors.

- Store waste separately in labeled containers for professional disposal (e.g., halogenated nitroaromatics require incineration) .

Advanced Research Questions

Q. How can crystallographic data of this compound be refined using SHELX software?

- Methodological Answer :

- Data Input : Load intensity data (HKL format) into SHELXL. Define space group and unit cell parameters from preliminary indexing .

- Refinement : Use least-squares minimization with restraints for anisotropic displacement parameters. Fluorine and chlorine atoms require careful modeling due to high electron density .

- Validation : Check R-factors (<5% for high-resolution data) and residual electron density maps for missed peaks .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents or ¹⁵N-labeled analogs to isolate coupling effects from fluorine/chlorine .

- DFT Calculations : Compare experimental NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p) basis set). Discrepancies may indicate conformational flexibility .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by steric hindrance from nitro and halogen groups .

Q. How can the decomposition pathways of this compound under varying conditions be investigated?

- Methodological Answer :

- Thermal Analysis (TGA/DSC) : Monitor mass loss (30–400°C) to identify decomposition thresholds .

- HPLC-MS : Track degradation products (e.g., nitro group reduction to amine or denitration intermediates) under acidic/alkaline conditions .

- Kinetic Studies : Fit Arrhenius plots to activation energy (Eₐ) for hydrolytic vs. oxidative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.